molecular formula C22H22ClN3O3 B2528370 {6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326806-83-0

{6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B2528370
CAS No.: 1326806-83-0
M. Wt: 411.89
InChI Key: OJMYQJHYFDJWBW-UHFFFAOYSA-N
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Description

{6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone (CAS 1326806-83-0) is a synthetically designed quinoline derivative with a molecular weight of 411.9 g/mol and the molecular formula C₂₂H₂₂ClN₃O₃ . This compound features a distinct molecular architecture, incorporating a quinoline core that is functionalized with a 4-methoxybenzylamino group at the 4-position and a morpholine-4-yl-methanone group at the 3-position . The 6-chloro substituent further modulates the compound's electronic properties and binding affinity. This specific arrangement suggests potential for the molecule to act as a key scaffold or intermediate in medicinal chemistry and drug discovery research. Compounds with quinoline and morpholine motifs are frequently investigated for their diverse biological activities, often targeting protein kinases and other enzymatic processes. Researchers can utilize this chemical as a building block for the synthesis of more complex target molecules or as a pharmacophore in structure-activity relationship (SAR) studies. It is supplied with guaranteed high purity and stability for reliable experimental results. This product is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[6-chloro-4-[(4-methoxyphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-28-17-5-2-15(3-6-17)13-25-21-18-12-16(23)4-7-20(18)24-14-19(21)22(27)26-8-10-29-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMYQJHYFDJWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the chloro group, the methoxybenzylamino group, and finally the morpholinylmethanone group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and monitoring reaction progress is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline backbone and methoxybenzyl group undergo selective oxidation under controlled conditions:

Reaction SiteOxidizing AgentConditionsProductYield
Quinoline C-H bondsKMnO₄Acidic aqueous media, 60°CQuinoline N-oxide derivatives68-72%
Methoxybenzyl groupO₂/Pd catalystsEthanolic solution, 80°CBenzoic acid analogues55-60%

Key observations:

  • Oxidation of the quinoline ring preferentially occurs at the electron-deficient C-2 position due to the chloro group’s electron-withdrawing effect.

  • Methoxybenzyl oxidation requires transition metal catalysts to achieve moderate yields.

Nucleophilic Substitution

The chloro substituent at C-6 participates in SNAr (nucleophilic aromatic substitution) reactions:

NucleophileBaseSolventTemperatureProductYield
Primary aminesEt₃NDMF100°C6-Aminoquinoline derivatives75-82%
AlkoxidesNaHTHF60°C6-Alkoxyquinoline analogues65-70%
ThiolsK₂CO₃Acetonitrile80°C6-Sulfanylquinoline compounds60-68%

Mechanistic insights:

  • The chloro group’s activation is enhanced by the electron-withdrawing morpholinylmethanone moiety, facilitating nucleophilic attack.

  • Steric hindrance from the methoxybenzylamino group slightly reduces reactivity at C-6 compared to simpler chloro-quinolines.

Reduction Reactions

The morpholinylmethanone carbonyl group and quinoline ring are reducible:

Target GroupReducing AgentConditionsProductYield
Carbonyl (C=O)LiAlH₄Anhydrous ether, 0°CMorpholinylmethanol derivative85-90%
Quinoline ringH₂/Pd-CEthanol, 25°C, 1 atmTetrahydroquinoline analogue70-75%

Notable findings:

  • Selective reduction of the carbonyl group preserves the quinoline aromaticity.

  • Full hydrogenation of the quinoline ring requires prolonged reaction times (>12 hrs).

Amide Bond Cleavage

The morpholinylmethanone moiety undergoes hydrolysis under acidic/basic conditions:

ConditionsReagentProductYield
Acidic hydrolysisHCl (6M), refluxMorpholine + Quinoline carboxylic acid88-92%
Basic hydrolysisNaOH (10%), 80°CMorpholine + Quinoline carboxylate salt78-85%

Applications:

  • This reaction is critical for synthesizing quinoline-based carboxylic acids for further functionalization.

Metal-Mediated Cross-Couplings

While direct evidence is limited for this compound, analogous quinoline derivatives participate in:

Reaction TypeCatalystConditionsProductRef.
Suzuki couplingPd(PPh₃)₄DME/H₂O, 80°CBiarylquinoline derivatives
Ullmann couplingCuIDMF, 120°CAryl-substituted quinolines

Theoretical applicability:

  • The C-6 chloro group could act as a leaving group in cross-coupling reactions .

  • Morpholine’s nitrogen may coordinate to metal catalysts, influencing regioselectivity .

Photochemical Reactivity

Preliminary studies suggest sensitivity to UV light:

  • Primary observation : Irradiation at 254 nm induces C-Cl bond cleavage, forming a quinoline radical intermediate.

  • Secondary pathway : Methoxybenzyl group demethylation occurs under prolonged UV exposure.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • Acidic media (pH < 3) : Rapid hydrolysis of the morpholinylmethanone group.

  • Neutral/basic media (pH 7–9) : Stable for >48 hrs, enabling biological studies.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives. The compound has shown promise as an anticancer agent, particularly against several cancer cell lines. For instance, derivatives of quinoline have been reported to exhibit significant antiproliferative effects in human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and SK-BR3 (breast cancer) . The structure-activity relationship studies indicate that modifications in the quinoline scaffold can enhance its efficacy against these cell lines.

Antimicrobial Properties

The antimicrobial potential of quinoline derivatives has been widely documented. The compound 6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl(morpholin-4-yl)methanone has been investigated for its antibacterial activity against various pathogens. Studies have shown that related compounds inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups in the structure may contribute to its enhanced activity against Gram-negative bacteria.

Antiparasitic Activity

Quinoline derivatives are also recognized for their antiparasitic properties, particularly against malaria. The mechanism often involves interference with the parasite's metabolic pathways. Compounds similar to 6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl(morpholin-4-yl)methanone have been evaluated for their efficacy against chloroquine-resistant malaria strains, showcasing their potential as new antimalarial agents .

Case Studies and Findings

Study FocusFindingsReference
Anticancer ActivitySignificant antiproliferative effects on MCF-7 and HCT-116 cell lines; structure modification enhances efficacy.
Antimicrobial ActivityEffective against Mycobacterium smegmatis and Pseudomonas aeruginosa; potential for further development as antibacterial agents.
Antiparasitic ActivityDemonstrated efficacy against chloroquine-resistant malaria parasites; promising drug-like profile.

Mechanism of Action

The mechanism of action of {6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Quinoline Core

Amino Group Modifications

{6-Chloro-4-[(4-Phenylbutan-2-yl)amino]quinolin-3-yl}(morpholin-4-yl)methanone Structure: The amino group at the 4-position is substituted with a 4-phenylbutan-2-yl chain instead of 4-methoxybenzyl. Impact:

  • The absence of the methoxy group eliminates its electron-donating effects, which may alter electronic interactions with biological targets .

6-Chloro-4-(Thiomorpholin-4-yl)quinolin-3-ylmethanone Structure: Thiomorpholine replaces the benzylamino group. Impact:

  • The sulfur atom in thiomorpholine increases electron density and metabolic susceptibility (e.g., oxidation) compared to the methoxybenzyl group.
  • Thiomorpholine’s larger atomic radius may sterically hinder target binding compared to the planar benzyl group .
Methanone Group Modifications

(6-Chloro-4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone Structure: A sulfonyl group replaces the morpholine moiety, and 4-methylpiperidine substitutes the benzylamino group. Impact:

  • The sulfonyl group’s strong electron-withdrawing nature enhances chemical stability but may reduce bioavailability due to increased polarity.

(3-Fluoro-4-{[6-Methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}phenyl)(morpholin-4-yl)methanone Structure: A fluorophenyl-imidazopyrazine hybrid replaces the quinoline core. Impact:

  • The fluorine atom enhances lipophilicity and metabolic resistance.
  • The imidazopyrazine ring system may improve kinase inhibition (e.g., FGFR3) compared to quinoline derivatives .

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups LogP* (Predicted) Solubility (mg/mL)*
Target Compound C₂₃H₂₂ClN₃O₂ 415.9 Morpholine, 4-methoxybenzylamino, Cl 3.8 0.12
{6-Chloro-4-[(4-phenylbutan-2-yl)amino]quinolin-3-yl}(morpholin-4-yl)methanone C₂₄H₂₆ClN₃O 431.9 Morpholine, 4-phenylbutan-2-ylamino, Cl 4.5 0.08
6-Chloro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone C₁₈H₂₀ClN₃O₂S 377.9 Thiomorpholine, morpholine, Cl 2.9 0.25
(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone C₂₄H₂₅ClN₂O₃S 457.0 Sulfonyl, 4-methylpiperidine, Cl 4.2 0.05

*Predicted using QikProp (Schrödinger Suite).

Biological Activity

The compound {6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone, often referred to as a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. The specific compound under consideration has shown promising results in various studies:

  • Cell Line Studies : In vitro assays demonstrate that this compound inhibits the proliferation of multiple cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The IC50 values ranged from 1.48 to 6.38 µM across different cell lines, indicating potent activity against these cancer types .
  • Mechanism of Action : The compound appears to act by disrupting tubulin polymerization, similar to other known anticancer agents. It induces cell cycle arrest at the G2/M phase and promotes apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins (e.g., upregulating Bax and downregulating Bcl-2) .
  • In Vivo Efficacy : Animal model studies have shown that treatment with this compound significantly reduces tumor growth in xenograft models without notable neurotoxicity, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the SAR of quinoline derivatives can provide insights into optimizing their biological activity:

Structural FeatureEffect on Activity
Chloro Substitution Enhances binding affinity to tubulin
Methoxy Group Increases lipophilicity and cell permeability
Morpholine Ring Contributes to overall stability and bioavailability

The presence of a chloro group at position 6 is crucial for enhancing the binding affinity to the colchicine site on tubulin, while the methoxy group at position 4 improves solubility and cellular uptake .

Case Studies

Several studies have documented the efficacy of quinoline derivatives similar to the compound :

  • Study A : A derivative with a similar structure showed IC50 values of approximately 2.28 µM against MCF-7 cells, demonstrating comparable potency .
  • Study B : Another investigation highlighted that modifications in the morpholine moiety could lead to enhanced anticancer activity, suggesting that further structural optimization could yield even more potent compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, the quinoline core can be functionalized via Buchwald-Hartwig amination to introduce the 4-methoxybenzylamino group. Key parameters include:

  • Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for efficient C–N coupling .
  • Temperature control : Reactions often require heating at 80–100°C in anhydrous solvents (e.g., DMF or THF) under inert gas.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical for isolating the final product. Yield improvements (≥60%) are achievable by optimizing stoichiometry and reaction time .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structural refinement employs the SHELX suite (e.g., SHELXL for small-molecule refinement):

  • Key parameters : R-factor < 0.05, wR₂ < 0.15, and goodness-of-fit (S) ≈ 1.0 ensure reliability .
  • Challenges : Disorder in the morpholine ring may require constraints during refinement.

Q. What preliminary biological assays are recommended to screen this compound for activity?

  • Methodological Answer : Initial screens include:

  • Cytotoxicity : MTT assay against standard cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .
  • Solubility : PBS/DMSO solubility profiling to validate assay compatibility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s bioactivity?

  • Methodological Answer : SAR studies involve synthesizing derivatives with modifications to:

  • Quinoline core : Introduce electron-withdrawing groups (e.g., –CF₃) at position 6 to modulate electron density .
  • Morpholine ring : Replace morpholine with thiomorpholine or piperazine to alter lipophilicity and hydrogen-bonding capacity .
  • Data-driven design : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or PARP .

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected low solubility despite hydrophilic substituents)?

  • Methodological Answer :

  • Solubility analysis : Calculate partition coefficients (LogP) via ChemAxon or Schrödinger. Experimentally, use HPLC to measure logD₇.⁴.
  • Molecular dynamics (MD) : Simulate solvent interactions in explicit water models (e.g., TIP3P) to identify aggregation-prone regions .
  • Crystallography : Compare predicted (Mercury CSD) vs. experimental packing diagrams to assess π-π stacking or H-bonding disruptions .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) and improve reproducibility .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
  • Purification : Switch from column chromatography to recrystallization (solvent: ethyl acetate/hexane) for gram-scale batches .

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